
3,5-Diaminotoluene
Vue d'ensemble
Description
3,5-Diaminotoluene is a chemical compound that is closely related to 3,4-diaminotoluene, which has been studied in various contexts. While the provided papers do not directly address 3,5-diaminotoluene, they offer insights into similar compounds that can help infer some of its characteristics. For instance, 3,4-diaminotoluene has been examined for its ability to catalyze the reduction of Zn(II) ions, suggesting that 3,5-diaminotoluene may also exhibit catalytic properties in similar chemical environments .
Synthesis Analysis
The synthesis of compounds related to 3,5-diaminotoluene, such as the charge transfer complex of 3,4-diaminotoluene with π-acceptor 2,3-dichloro-5,6-dicyano-p-benzoquinone, has been explored. This process involves the interaction of a donor molecule with an acceptor in various polar solvents, which could be indicative of the methods that might be used to synthesize complexes involving 3,5-diaminotoluene .
Molecular Structure Analysis
The molecular structure of complexes involving 3,4-diaminotoluene has been characterized using techniques such as FTIR, TGA-DTA, powder XRD, 1H NMR, and 13C NMR spectroscopy. These techniques provide detailed information about the bonding and arrangement of atoms within the molecule, which is essential for understanding the behavior and reactivity of the compound. Similar analytical methods would likely be applicable to 3,5-diaminotoluene for determining its molecular structure .
Chemical Reactions Analysis
The chemical reactions of 3,4-diaminotoluene, particularly its role in catalyzing the reduction of Zn(II) ions, demonstrate the compound's reactivity. The study indicates that 3,4-diaminotoluene can affect the rate constant of electron transfer, which is a critical aspect of its reactivity in electrochemical processes. This suggests that 3,5-diaminotoluene may also participate in similar chemical reactions, potentially acting as a catalyst in electron transfer processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of the charge transfer complex formed by 3,4-diaminotoluene have been studied in detail. Parameters such as the formation constant, molar extinction coefficient, and Gibbs free energy have been determined, providing insights into the stability and electronic properties of the complex. These properties are influenced by factors such as solvent polarity and concentration of the acceptor. By analogy, 3,5-diaminotoluene may form charge transfer complexes with similar properties, and its behavior in different solvents could be comparable .
Applications De Recherche Scientifique
Photochemical Reactivity : 3,5-Diaminotoluene, in its trifluoromethyl derivative form (3,5-DABTF), shows significant photochemical reactivity. When irradiated, it undergoes defluorination to form 3,5-diaminobenzoic acid, leading to potential applications in photocatalysis and environmental monitoring (Chaignon et al., 2005).
Catalysis in Electrochemistry : It's used in the catalysis of the reduction of Zn(II) ions, where its presence affects the rate constant of the first electron transfer, indicating potential applications in electrochemical processes (Dalmata, 1997).
Toxicology and Safety : Diaminotoluene isomers, including 3,5-Diaminotoluene, have been studied for their toxicological effects, especially in the context of their use in hair dyes. While some isomers have been deemed safe for use in cosmetics, comprehensive safety data for 3,5-Diaminotoluene is lacking (Burnett et al., 2010).
High-Performance Liquid Chromatography : Its use in chromatographic techniques for the detection and quantification in biological samples, like urine and plasma, highlights its role in analytical chemistry (Unger & Friedman, 1979).
Polyurethane Foam Decomposition : It plays a role in the decomposition of polyurethane foam waste in superheated water, indicating its potential application in recycling and waste management processes (Dai et al., 2002).
Synthesis of Bio-based Chemicals : The study of its analogs, such as 1,5-diaminopentane, in the bio-based production of chemicals, suggests a broader potential application in sustainable chemistry and industrial processes (Kind & Wittmann, 2011).
Interaction with DNA : Studies on the interaction of diaminotoluene isomers with DNA, including their mutagenicity and carcinogenicity, indicate the importance of these compounds in pharmacological research and risk assessment (Cheung et al., 1996).
Safety And Hazards
Propriétés
IUPAC Name |
5-methylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-2-6(8)4-7(9)3-5/h2-4H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNDUJYMLJDECN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2051558 | |
| Record name | 3,5-Diaminotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
283-285 °C | |
| Record name | 3,5-DIAMINOTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6242 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
VERY SOL IN WATER; SOL IN ALC, ETHER | |
| Record name | 3,5-DIAMINOTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6242 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0037 [mmHg] | |
| Record name | 3,5-Diaminotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3205 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
3,5-Diaminotoluene | |
CAS RN |
108-71-4 | |
| Record name | 5-Methyl-1,3-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Diaminotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediamine, 5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Diaminotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2051558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Toluene-3,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIAMINOTOLUENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J9L7YYO3E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,5-DIAMINOTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6242 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
LESS THAN 0 °C | |
| Record name | 3,5-DIAMINOTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6242 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



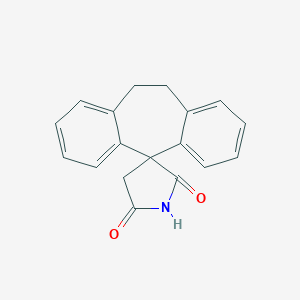
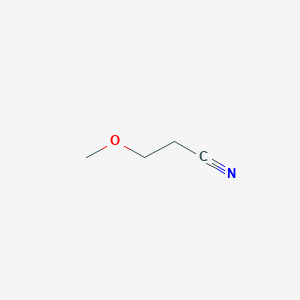

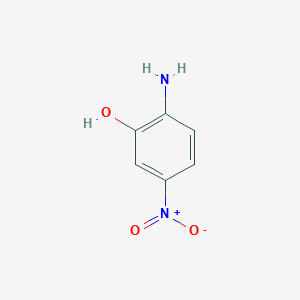
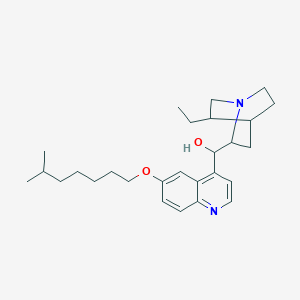



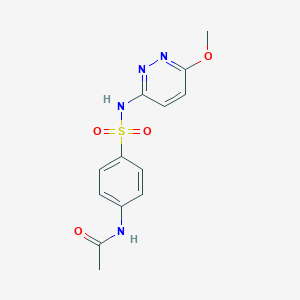
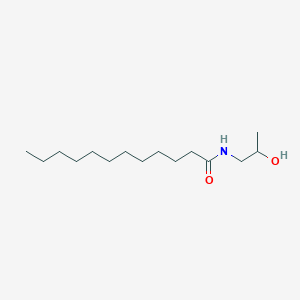
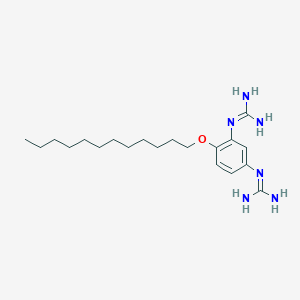
![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)

